![molecular formula C18H22N4O2S B2697293 5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-33-1](/img/structure/B2697293.png)
5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898361-69-8) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H26N4O2S, with a molecular weight of 386.5 g/mol. The structure features a thiazolo-triazole core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H26N4O2S |
Molecular Weight | 386.5 g/mol |
CAS Number | 898361-69-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
For instance, one study reported an IC50 value of approximately 0.48 µM against MCF-7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics such as doxorubicin which had an IC50 of 0.62 µM .
The mechanisms underlying the anticancer effects of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase, leading to reduced cell division.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Key Kinases : The compound has been identified as a potent inhibitor of various kinases involved in cancer progression, including CDK1 and CDK2 .
Other Biological Activities
In addition to its anticancer properties, this compound exhibits:
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases.
- Antimicrobial Activity : Preliminary data indicate that it may possess antibacterial properties against certain strains .
Case Study 1: In Vivo Efficacy
In a xenograft model using BALB/c-nu nude mice, administration of the compound at a dosage of 3 mg/kg resulted in significant tumor growth inhibition without observable toxicity. This highlights its potential for therapeutic applications in oncology .
Case Study 2: Hybrid Drug Development
The compound has been explored in hybrid drug formulations, combining its structure with other pharmacophores to enhance efficacy and reduce side effects. One such hybrid demonstrated improved activity against resistant cancer cell lines compared to standalone treatments .
科学研究应用
Structural Characteristics
The compound features a thiazole ring fused with a triazole structure and incorporates a piperidine moiety. This structural complexity is significant for its interaction with biological targets, enhancing its pharmacological potential.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antitumor Activity : Compounds similar to 5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have demonstrated efficacy against various cancer cell lines. Studies show that derivatives can induce apoptosis and inhibit cell proliferation in vitro and in vivo models.
- Antimicrobial Properties : The thiazole and triazole moieties are known for their potential in combating bacterial and fungal infections. Preliminary studies suggest that this compound may exhibit significant antimicrobial activity.
Case Studies
Several case studies provide insights into the therapeutic applications of compounds similar to this compound:
- Anticancer Studies : A study involving related thiazolo[3,2-b][1,2,4]triazole derivatives showed significant tumor size reduction in xenograft models when administered at specific dosages. These findings underscore the potential of such compounds as anticancer agents.
- Metabolic Regulation : Research indicates that compounds targeting PPARs can improve insulin sensitivity and lipid profiles in diabetic models. This suggests a role for the compound in metabolic disorders.
- Synergistic Effects : Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy both in vitro and in vivo. Such synergistic effects highlight the potential for developing combination therapies that leverage multiple mechanisms of action.
常见问题
Basic Research Questions
Q. What are the key steps in synthesizing 5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Condensation of diethyl oxalate with substituted ketones (e.g., 1-(3-methoxyphenyl)ethanone) using sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enoate .
- Step 2 : Cyclization with hydrazine hydrate to generate pyrazole or triazole cores, followed by thiolation and functionalization with 3-methylpiperidine via nucleophilic substitution .
- Optimization : Parameters such as solvent polarity (e.g., toluene vs. POCl₃), temperature (70–80°C), and catalyst choice (e.g., Bleaching Earth Clay) are systematically varied. Reaction progress is monitored via TLC and HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, piperidinyl protons at δ 1.2–2.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- HPLC : Assesses purity (>95%) using reverse-phase columns (C18) and UV detection .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound against fungal targets like 14α-demethylase (CYP51)?
- Methodology :
- Target Selection : Retrieve CYP51 structure (PDB ID: 3LD6) from the Protein Data Bank .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. Focus on binding affinity (ΔG) and key residues (e.g., heme-coordinating histidine) .
- Validation : Compare results with known inhibitors (e.g., fluconazole) and validate via in vitro antifungal assays (MIC against Candida spp.) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, a discrepancy in NH peak intensity in NMR may require 2D-COSY to rule out tautomerism .
- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural confirmation .
- Computational Chemistry : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 09) .
Q. What strategies are used to compare the pharmacological profile of this compound with structurally similar analogs?
- Methodology :
- In Silico Tools : SwissADME predicts logP, bioavailability, and drug-likeness. Compare with reference drugs (e.g., celecoxib) .
- In Vitro Assays : Test against panels of enzymes (e.g., COX-2 for anti-inflammatory activity) or cancer cell lines (e.g., MTT assay on HeLa cells) .
- SAR Analysis : Modify substituents (e.g., methoxy vs. nitro groups) and assess activity changes to identify critical pharmacophores .
属性
IUPAC Name |
5-[(3-methoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12-5-4-8-21(10-12)15(13-6-3-7-14(9-13)24-2)16-17(23)22-18(25-16)19-11-20-22/h3,6-7,9,11-12,15,23H,4-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJVSYHTPJQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。